tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate
Overview
Description
tert-Butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate is a synthetic organic compound with the molecular formula C10H19N3O3 and a molecular weight of 229.28 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a hydroxycarbamimidoyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the preparation of a cyclopropyl-containing intermediate through cyclopropanation reactions.
Introduction of the hydroxycarbamimidoyl group: The hydroxycarbamimidoyl group is introduced via a reaction with appropriate reagents such as hydroxylamine derivatives.
Formation of the carbamate linkage: The final step involves the formation of the carbamate linkage by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
tert-Butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar carbamate linkage but differs in the cycloalkyl group.
tert-Butyl N-(cyclopropylcarbamoyl)methylcarbamate: This compound has a similar structure but lacks the hydroxycarbamimidoyl group.
The uniqueness of tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-1-cyclopropyl-2-hydroxyiminoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQKGBPSRXWZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1CC1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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